molecular formula C16H10N2Na3O11S3+ B1212820 Spadns CAS No. 23647-14-5

Spadns

Cat. No.: B1212820
CAS No.: 23647-14-5
M. Wt: 571.4 g/mol
InChI Key: AEHGQXKBQBMQEK-UHFFFAOYSA-L
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Description

SPADNS, also known as 1,8-Dihydroxy-2-(4-sulfophenylazo)-naphthalene-3,6-disulfonic acid trisodium salt, is a chemical compound widely used in analytical chemistry. It is primarily utilized as a reagent for the colorimetric determination of fluoride ions in water. The compound forms a complex with fluoride ions, leading to a measurable change in color, which can be quantified using spectrophotometric methods .

Mechanism of Action

Target of Action

The primary target of SPADNS is fluoride ions present in water . Fluoride ions are naturally found in water, both surface and underground, and they occur naturally from the weathering of rocks and soils that contain fluoride compounds .

Mode of Action

This compound operates through a colorimetric method. Under acidic conditions, the zirconium-SPADNS dye is dissociated by the fluoride ions to generate colorless complex anions (ZrF 6–2) and yellow this compound . This results in the discoloration (bleaching) of the red color of the dye .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is a discoloration reaction that can be monitored by UV-Vis spectroscopy at 570 nm . Since discoloration is a function of fluoride ions and directly proportional to the concentration of fluoride, it is used to quantify fluorides in water .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism (Absorption, Distribution, Metabolism, and Excretion - ADME), in the case of this compound, we can discuss its behavior in the environment. The this compound colorimetric method has a linear analytical range of 0 to 1.4 mg/L for fluoride ion concentration . The use of nonlinear calibration can extend the analytical range up to 35 mg/L .

Result of Action

The result of the action of this compound is the quantification of fluoride ions in water. The corresponding quantification method is created using a standard calibration curve plotted against absorbance measurements taken at 570 nm for a series of standard fluoride samples with different fluoride concentrations .

Action Environment

The action of this compound is influenced by the presence of other ions in the water. For instance, chlorine levels above 5 mg/L may interfere with the this compound method . If samples contain more than 5 mg/L chlorine, the sample must be diluted to lower the chlorine level to below 5 mg/L . The this compound 2 reagent is more tolerant of interfering materials than other accepted fluoride reagents .

Biochemical Analysis

Biochemical Properties

Spadns plays a crucial role in biochemical reactions involving the detection and quantification of fluoride ions. In the presence of fluoride ions, this compound forms a complex with zirconium, resulting in a color change that can be measured spectrophotometrically. This interaction is highly specific and sensitive, making this compound an essential reagent in environmental and clinical chemistry for monitoring fluoride levels .

Cellular Effects

While this compound is primarily used for analytical purposes, its effects on cellular processes are not well-documented. It is known that fluoride ions, which this compound helps to detect, can have significant effects on various cell types. Fluoride ions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of fluoride can lead to oxidative stress, apoptosis, and alterations in enzyme activities within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with fluoride ions to form a complex with zirconium. This complex formation leads to a color change, which is the basis for its use in colorimetric analysis. The binding of fluoride ions to the this compound-zirconium complex results in the displacement of the dye, causing a measurable decrease in absorbance at specific wavelengths .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effectiveness of this compound can vary over time. The compound is generally stable under acidic conditions, which are necessary for the colorimetric reaction to occur. Prolonged exposure to light and air can lead to degradation of the dye, affecting its performance in analytical procedures. Long-term studies have shown that the effectiveness of this compound in detecting fluoride ions remains consistent over time when stored and handled properly .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models, as it is primarily used as an analytical reagent rather than a therapeutic agent. Studies on fluoride ions, which this compound helps to detect, have shown that high doses can lead to toxic effects in animals. These effects include dental and skeletal fluorosis, neurotoxicity, and disruptions in metabolic processes .

Metabolic Pathways

This compound itself is not metabolized in biological systems, as it is used for analytical purposes. The fluoride ions it detects are involved in various metabolic pathways. Fluoride can interact with enzymes such as enolase and phosphatases, affecting their activities and, consequently, metabolic flux. The presence of fluoride can also influence the levels of metabolites involved in glycolysis and other metabolic processes .

Transport and Distribution

As an analytical reagent, this compound is not transported or distributed within biological systems. The fluoride ions it detects can be transported across cell membranes via specific transporters. Fluoride ions can accumulate in tissues such as bones and teeth, where they can exert their effects on cellular functions and metabolic processes .

Subcellular Localization

This compound does not have a specific subcellular localization, as it is used in vitro for analytical purposes. The fluoride ions it detects can localize to various cellular compartments, including the cytoplasm and mitochondria. Within these compartments, fluoride can interact with enzymes and other biomolecules, influencing cellular activities and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPADNS involves the diazotization of sulfanilic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the azo compound. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and dried to obtain the trisodium salt form .

Chemical Reactions Analysis

Types of Reactions

SPADNS primarily undergoes complexation reactions with metal ions, particularly fluoride ions. The key reaction is the formation of a colorless complex with zirconium ions in the presence of fluoride, which leads to the bleaching of the red color of this compound .

Common Reagents and Conditions

    Reagents: Sulfanilic acid, sodium nitrite, hydrochloric acid, chromotropic acid, zirconium ions.

    Conditions: Acidic medium, controlled temperature, and pH.

Major Products

The major product of the reaction between this compound and fluoride ions is a colorless complex anion, typically zirconium hexafluoride (ZrF6^2-), which results from the dissociation of the zirconium-SPADNS dye complex .

Comparison with Similar Compounds

SPADNS is unique in its ability to form a stable complex with fluoride ions, making it highly effective for colorimetric analysis. Similar compounds include:

This compound stands out due to its specificity and sensitivity in detecting fluoride ions, making it a preferred choice for environmental and analytical applications.

Properties

CAS No.

23647-14-5

Molecular Formula

C16H10N2Na3O11S3+

Molecular Weight

571.4 g/mol

IUPAC Name

trisodium;4,5-dihydroxy-3-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N2O11S3.3Na/c19-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)18-17-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-2

InChI Key

AEHGQXKBQBMQEK-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)O.[Na+].[Na+].[Na+]

23647-14-5

Pictograms

Irritant

Synonyms

2-(4-sulphophenyloazo)-1,8-dihydroxy-3,6-napthalenedisulphonic acid
SPADNS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basis of SPADNS's interaction with fluoride?

A: this compound forms a colored complex with zirconium ions. Fluoride ions, when present, react with the zirconium ions, dissociating the colored complex and releasing free this compound. This dissociation results in a measurable decrease in color intensity, which is directly proportional to the fluoride concentration. [, , ]

Q2: How does the color change relate to the fluoride concentration?

A: The color change from red to pale pink is directly proportional to the fluoride concentration. As the fluoride concentration increases, more of the this compound-zirconium complex dissociates, leading to a lighter color. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H9N2Na3O11S3, and its molecular weight is 570.4 g/mol.

Q4: Does this compound have characteristic spectroscopic data?

A: Yes, this compound exhibits a maximum absorbance at around 570 nm in acidic solutions, which shifts to 580 nm upon complexation with zirconium. This shift in absorbance is utilized for fluoride determination. [, ]

Q5: What factors can affect the stability of this compound reagent?

A: The stability of the this compound reagent can be influenced by factors such as pH, temperature, and exposure to light. []

Q6: How does turbidity affect this compound analysis?

A: Turbidity in water samples can interfere with the colorimetric determination of fluoride using this compound. Filtration through a 0.45 μm filter is recommended to remove turbidity and ensure accurate results. []

Q7: Is this compound involved in any catalytic reactions?

A: While this compound itself is not a catalyst, its interaction with metal ions like zirconium is central to its analytical application. The dissociation of the this compound-zirconium complex by fluoride ions allows for indirect fluoride quantification. [, ]

A7: The provided research papers do not delve into computational studies or QSAR models for this compound.

A7: The provided research papers primarily focus on the application of this compound as a reagent and do not delve into its structure-activity relationship or modifications.

Q8: How stable is this compound reagent, and how is it typically formulated?

A: this compound reagent is generally prepared in an acidic solution, often using hydrochloric acid, to ensure its stability. Storage in amber bottles is recommended to minimize light exposure. [, ]

A8: Specific SHE regulations concerning this compound were not discussed in the provided research papers. General laboratory safety practices and responsible chemical handling are essential.

A8: These aspects are not applicable to this compound as it is an analytical reagent and not a pharmaceutical drug.

Q9: What are the common analytical methods for fluoride determination using this compound?

A: The most common method is the this compound colorimetric method, which involves adding this compound reagent to a water sample and measuring the absorbance at a specific wavelength (usually 570 nm or 580 nm). The decrease in absorbance is proportional to the fluoride concentration. [, , , , , ]

Q10: What is the role of flow injection analysis (FIA) in this compound-based fluoride determination?

A: FIA, when coupled with this compound colorimetry, offers a rapid and automated approach for analyzing fluoride in water samples. This technique enhances sample throughput and reduces reagent consumption. [, , ]

Q11: Can this compound be used in electrochemical methods for metal ion analysis?

A: Yes, research has explored the incorporation of this compound into carbon paste electrodes for the electrochemical detection of metal ions like copper. This compound serves as a complexing agent, enhancing the sensitivity and selectivity of the electrode. []

Q12: Does the use of this compound in water analysis pose any environmental risks?

A: While this compound itself is not considered a major environmental pollutant, its release into the environment, even in low concentrations, raises concerns about the aesthetic quality of water bodies. [] Research is exploring alternative treatment methods, like electroflocculation, to remove this compound dye from wastewater. []

A12: Specific studies on the dissolution and solubility of this compound were not included in the provided research papers.

Q13: How is the accuracy of the this compound method for fluoride determination validated?

A: The accuracy of the this compound method is frequently validated by comparing its results with those obtained using more established techniques like ion-selective electrode (ISE) analysis. [, , , ]

Q14: What are some critical quality control considerations for this compound analysis?

A: Key quality control measures include using standard solutions of fluoride for calibration, ensuring the stability and quality of the this compound reagent, and addressing potential interferences from other ions present in the water sample. [, , ]

A14: These aspects are not relevant to this compound as it is not a biological or pharmaceutical agent.

Q15: Are there alternatives to this compound for fluoride determination?

A: Yes, alternative methods for fluoride determination include ion-selective electrodes (ISEs), ion chromatography, and other colorimetric methods using different reagents, such as cerium-alizarin complexone (Ce-AC). [, , , ]

Q16: What research infrastructure and resources are important for this compound-related studies?

A: Essential resources include access to analytical instrumentation like spectrophotometers, reliable sources of this compound reagent and standard solutions, and expertise in analytical chemistry and water quality analysis. [, , ]

A16: The provided research papers primarily focus on specific applications of this compound and do not offer a detailed historical overview of its development or significant milestones.

Q17: How does this compound research intersect with other disciplines?

A: this compound research connects with various fields like environmental science, public health, and analytical chemistry. Its role in determining fluoride levels in drinking water directly impacts public health policies and interventions related to dental and skeletal fluorosis. [, , , , , , ]

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